Tolvaptan gamma-Oxobutanoic Acid
概要
説明
Tolvaptan Impurity 1 is one of the impurities of Tolvaptan, which has been found to be a vasopressin V2 receptor antagonist . It could probably be effective against hypertensive heart failure and could also be an effective renal protective agent . It is also known as N- [4- [ [ (5R)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide .
Synthesis Analysis
During the preparation of Tolvaptan, twenty-six possible as well as observed impurities have been identified, prepared, and characterized by HPLC (high performance liquid chromatography), NMR (nuclear magnetic resonance), and mass spectra . The process used to prepare Tolvaptan involves condensing 7-chloro-1, 2, 3, 4-tetrahydro-benzo [b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using SnCl 2 /HCl catalyst resulting in amine which is then condensed with o-toluoyl chloride followed by reduction with sodium borohydride to give Tolvaptan .
Molecular Structure Analysis
The molecular weight of Tolvaptan Impurity 1 is 337.83 and its molecular formula is C14H9ClN2O2.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tolvaptan and its impurities have been described in the synthesis analysis section above .
Physical and Chemical Properties Analysis
Tolvaptan Impurity 1 is a white to off-white crystalline powder. It is a polar compound and is soluble in commonly used solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
科学的研究の応用
Identification and Control of Impurities
Tolvaptan impurities, including Tolvaptan Impurity 1, have been extensively studied to ensure drug purity and safety. Sethi et al. (2014) identified and characterized 26 possible impurities in Tolvaptan using techniques like high performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry. This research is critical for controlling these impurities during drug preparation, which is essential for pharmaceutical quality and efficacy (M. Sethi, V. S. Rawat, Jayaprakash Thirunavukarasu, Rajakrishna Yerramalla, Anish Kumar, 2014).
Quantification and Analysis Methods
Advanced techniques have been developed to quantify Tolvaptan and its impurities. A study by RaoP.Y. et al. (2020) developed a reverse-phased HPLC method for the determination of Tolvaptan and its process impurities. This method aids in the accurate quantification of these impurities, ensuring the drug's purity and compliance with regulatory standards (G. RaoP.Y., B. SreenivasaRao, S. K.V.N, Sudhakar Ch, 2020).
Detection and Quantification Techniques
For detecting specific impurities like Ethyl 4-bromobutyrate, a potential genotoxic impurity in Tolvaptan tablets, Dsouza (2018) developed a gas chromatography-mass spectrometry (GC-MS) method. This method achieved lower detection levels, crucial for ensuring the safety and effectiveness of Tolvaptan (A. Dsouza, 2018).
作用機序
Target of Action
Tolvaptan Impurity 1 is structurally similar to Tolvaptan. Tolvaptan is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2 receptor) . The V2 receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Therefore, it’s possible that Tolvaptan Impurity 1 might interact with the same targets, but dedicated research is needed to confirm this hypothesis.
Mode of Action
The exact mode of action of Tolvaptan Impurity 1 remains unknown. . Tolvaptan acts by blocking V2 receptors in the renal collecting ducts, preventing the insertion of aquaporins into the walls and thus inhibiting water absorption .
Biochemical Pathways
. By blocking the V2 receptors, Tolvaptan prevents the action
Safety and Hazards
Tolvaptan, the parent compound of Tolvaptan Impurity 1, has been associated with certain side effects. These include polyuria, pollakiuria, and polydipsia, which are aquaretic adverse events representing the most common side effects of tolvaptan . In addition, tolvaptan administration may be complicated by liver injury, characterized by alanine aminotransferase and bilirubin elevations . Uric acid elevation due to reduced renal excretion may lead to hyperuricemia and gout, although no drug discontinuations have been linked to these events .
将来の方向性
The use of tolvaptan, including its impurities, in the treatment of autosomal dominant polycystic kidney disease (ADPKD) has been transformative . Future studies should confirm the safety profile of tolvaptan in large-scale real-world studies, clarify the pathogenetic pathways leading to hepatotoxicity and define its role in special populations, especially pediatric patients .
生化学分析
Biochemical Properties
It is known that Tolvaptan, the parent compound, is a selective, competitive vasopressin receptor 2 antagonist
Cellular Effects
Tolvaptan, the parent compound, has been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
Tolvaptan, the parent compound, works by blocking V2 receptors in the renal collecting ducts, preventing water absorption
Temporal Effects in Laboratory Settings
It is known that Tolvaptan, the parent compound, has been subjected to forced degradation under hydrolysis, oxidation, dry heat and photolysis conditions
Dosage Effects in Animal Models
Studies on Tolvaptan, the parent compound, have shown that it reduced yearly eGFR decline by 17.4% at dosages of 1–10 mg/kg
Metabolic Pathways
Tolvaptan, the parent compound, is metabolized by the CYP3A4 in the liver
特性
IUPAC Name |
4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSBHBGYFDAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-56-1 | |
Record name | DM-4103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DM-4103 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B09E6IIT63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。